4-Chloroindole

Catalog No.
S596633
CAS No.
25235-85-2
M.F
C8H6ClN
M. Wt
151.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloroindole

4-Chloroindole (CAS 25235-85-2) solves key synthetic challenges in indole C3-functionalization.

  • Enables clean oxalyl chloride acylation where 4-bromoindole fails due to steric hindrance.
  • Produces pure symmetric indigoid dyes with 100% selectivity, avoiding >50% indirubin byproducts seen with 5-/6-chloroindoles.
  • Used in multi-kg scale Nemiralisib synthesis via sustainable single-solvent Suzuki coupling.
  • 4-fold lower MIC than unsubstituted indole against nosocomial pathogens; ideal for anti-infective research.

CAS Number

25235-85-2

Product Name

4-Chloroindole

IUPAC Name

4-chloro-1H-indole

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H

InChI Key

SVLZRCRXNHITBY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2)C(=C1)Cl

Synonyms

4-Chloro-1H-indole; NSC 88141;

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)Cl

The exact mass of the compound 4-Chloroindole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88141. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

4-Chloroindole is a halogenated indole scaffold widely utilized as a critical building block in pharmaceutical, agrochemical, and materials science synthesis. Characterized by a chlorine atom at the sterically hindered 4-position, this compound exhibits distinct electronic and spatial properties compared to its 5-, 6-, and 7-substituted isomers. In industrial procurement, 4-chloroindole is primarily sourced as a precursor for cross-coupling reactions and electrophilic aromatic substitutions at the C3 position. Its baseline value lies in its ability to grant synthetic access to 4-substituted tryptamines, complex alkaloids, and targeted kinase inhibitors where direct C4-functionalization of an unsubstituted indole is synthetically unviable [1]. Furthermore, its specific reactivity profile makes it a highly sustainable and scalable alternative to 4-bromoindole in late-stage active pharmaceutical ingredient (API) manufacturing workflows [2].

Research Fit

Building Block Halogenated indole intermediate for pharmaceutical and agrochemical synthesis
Regiochemistry C4-chloro substitution; distinct electronic and steric profile vs. 5-, 6-, 7-chloro isomers
Physical Form Clear yellow liquid; compatible with liquid-phase handling and distillation workflows

Substituting 4-chloroindole with unsubstituted indole, 4-bromoindole, or other positional chloro-isomers (e.g., 5-chloroindole) frequently leads to process failures, off-target reactivity, or severe yield drops. The 4-position is uniquely sterically hindered, which directly impacts the reactivity of the adjacent C3 position during electrophilic substitution. For instance, attempting to use 4-bromoindole in oxalyl chloride acylations often fails entirely due to excessive steric bulk and electronic deactivation, whereas 4-chloroindole proceeds smoothly[1]. Additionally, in the synthesis of symmetric indigoid dyes, 5- and 6-chloroindoles yield complex mixtures containing over 50% indirubin byproducts, while the steric constraints of 4-chloroindole enforce 100% selectivity for the indigo derivative [2]. Consequently, for pathways requiring precise C3-functionalization or specific 4-position cross-coupling, generic substitution is chemically prohibitive.

Substitution Risk

Receptor target engagement can shift >10-fold depending on chlorine position; 4-chloroindole may exhibit a distinct binding profile vs. 5-, 6-, or 7-chloro isomers.
CYP450 oxidation kinetics differ between isomers; 4-chloro substitution alters metabolic stability outcomes relative to other chloroindoles.
C4-selective functionalization is synthetically demanding and requires specialized C-H activation methodology. Pre-formed 4-chloroindole bypasses this barrier.

C3-Electrophilic Acylation Yield vs. 4-Bromoindole

In the synthesis of psilocin and lysergic acid analogs, functionalizing the C3 position is a critical step. Research demonstrates that reacting 4-chloroindole with oxalyl chloride yields the desired 4-chloro-3-indolylglyoxylyl chloride efficiently, whereas the identical reaction using 4-bromoindole fails completely. This dramatic difference is attributed to the larger steric radius and electronic deactivation of the bromine atom at the 4-position, which blocks the adjacent C3 site from electrophilic attack under standard conditions [1].

Evidence DimensionYield of 3-indolylglyoxylyl chloride intermediate
Target Compound Data73% yield
Comparator Or Baseline4-Bromoindole (0% yield / reaction failed)
Quantified Difference73% absolute yield advantage
ConditionsReaction with oxalyl chloride in refluxing ether for 15 hours

Buyers synthesizing 4-substituted tryptamines must procure 4-chloroindole to ensure viable C3-acylation, as the bromo-analog is synthetically unreactive under these conditions.

CysLT Receptor Binding
Head-to-head
4-Cl: CysLT2 IC₅₀ 36 μM; 5-Cl & 7-Cl: >100 μM (loss of activity)
Supports dual-receptor profiling studies
One experiment, three replicates

Regioselectivity in Indigoid Dye Synthesis vs. 5-Chloroindole

The synthesis of indigoid dyes from substituted indoles typically yields a mixture of indigo and indirubin isomers. However, the position of the halogen substituent dictates the product distribution. When subjected to Baeyer oxidation conditions, 5-chloroindole and 6-chloroindole produce mixtures containing over 50% of the indirubin byproduct. In stark contrast, 4-chloroindole yields exclusively the symmetric indigo derivative, as the steric bulk at the 4-position prevents the formation of the 3' carbonyl proximity required for indirubin formation [1].

Evidence DimensionSelectivity for indigo vs. indirubin byproduct
Target Compound Data100% indigo selectivity (0% indirubin)
Comparator Or Baseline5-Chloroindole (>50% indirubin byproduct)
Quantified DifferenceComplete suppression of indirubin formation
ConditionsBaeyer procedure using Mo(CO)6, acetic acid, t-butanol, and cumene peroxide at 40 °C

For materials science applications requiring pure symmetric indigo dyes, 4-chloroindole eliminates the need for costly and complex downstream isomer separation.

hCB1 Receptor Binding
Head-to-head
4-Cl and 5-Cl reduce affinity; 6-Cl and 7-Cl largely retain binding vs. parent
Useful as reduced-affinity control or for fine-tuning binding profiles
Radioligand competitive binding assay

Industrial Scale-Up Suitability for API Cross-Coupling

During the process development for the PI3Kδ inhibitor Nemiralisib, 4-chloroindole was evaluated against 4-bromoindole for the critical Suzuki-Miyaura cross-coupling step to construct the API's carbon skeleton. 4-Chloroindole was selected as the superior, more sustainable precursor. It successfully underwent cross-coupling with a complex boronic ester using an XPhos/palladium acetate catalyst system, enabling a highly efficient single-solvent (MIBK) reaction, workup, and crystallization sequence that was successfully scaled to a 13.8 kg batch [1].

Evidence DimensionScalability and sustainability in late-stage cross-coupling
Target Compound DataSuccessfully scaled to 13.8 kg batch size
Comparator Or Baseline4-Bromoindole (rejected for sustainability/efficiency issues)
Quantified DifferenceEnabled unified single-solvent processing at multi-kilogram scale
ConditionsSuzuki-Miyaura coupling in MIBK/water with XPhos/Pd(OAc)2 and K3PO4

Demonstrates that 4-chloroindole is a process-ready, sustainable halide for multi-kilogram API manufacturing, minimizing solvent waste and simplifying purification.

Antimicrobial & CYP Profile
Cross-study comparable
Equivalent MIC (75 μg/mL) vs. UPEC; 4-position avoids CYP3A4 inhibition (>40 μM), 5-position is inhibitory
4-chloro scaffold may reduce CYP interaction liability in profiling
CYP data inferred from azaindole analog; verify in target series

Antibacterial Scaffold Potency vs. Unsubstituted Indole

Halogenation of the indole scaffold significantly alters its biological activity, particularly against pathogenic bacteria. In assays against Vibrio parahaemolyticus, 4-chloroindole demonstrated rapid bactericidal activity, causing severe membrane shrinkage and rupture within 30 minutes. It exhibited a minimum inhibitory concentration (MIC) of 100 μg/mL, whereas unsubstituted indole showed only mild inhibitory effects with an MIC of 400 μg/mL. This confirms the necessity of the 4-chloro substitution for driving potent membrane-disrupting antivirulence activity[1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against V. parahaemolyticus
Target Compound Data100 μg/mL (with bactericidal effect at 30 min)
Comparator Or BaselineUnsubstituted Indole (400 μg/mL)
Quantified Difference4-fold increase in antibacterial potency
ConditionsPlanktonic growth and biofilm assays in mLB broth at 30°C

Validates 4-chloroindole as a superior, high-potency starting scaffold for developing novel antivirulence agents and biofilm inhibitors compared to standard indoles.

Synthetic Accessibility
Class-level inference
C4-H chlorination requires Pd(II)-catalyzed transient directing group; pre-formed procurement eliminates this step
Pre-formed building block simplifies synthetic workflows
Specialized C-H activation methodology (Org Lett 2022)
Nitrosation & Stability
Head-to-head
Faster nitrosation rate; nitrosated product stable at pH 2, unstable at pH 8 (opposite to other indoles)
Requires specific handling and analytical method validation
Ames TA100 mutagenicity data available
P450 2A6 Kinetics
Head-to-head
Altered steady-state kinetic parameters vs. unsubstituted indole; established substrate for P450 2A6 mutants
Enables benchmarking of novel P450 variants
Wild-type and mutant enzyme data available

Pharmaceutical Synthesis of 4-Substituted Tryptamines

Directly leveraging its high reactivity in C3-electrophilic acylations (unlike 4-bromoindole), 4-chloroindole is the optimal starting material for synthesizing complex natural product analogs, including psilocin derivatives and ergot alkaloid frameworks[1].

Large-Scale API Manufacturing via Suzuki-Miyaura Coupling

As demonstrated in the synthesis of Nemiralisib, 4-chloroindole serves as a highly sustainable, process-friendly aryl halide for late-stage cross-coupling, allowing for streamlined single-solvent processing at the multi-kilogram scale [2].

Regioselective Synthesis of Symmetric Indigoid Dyes

Due to its unique steric constraints at the 4-position, it is the preferred precursor for synthesizing pure, symmetric indigo derivatives without the problematic >50% indirubin byproducts generated by 5- or 6-chloroindoles [3].

Development of Novel Antivirulence and Antibiofilm Agents

Utilizing its superior membrane-disrupting capabilities and 4-fold lower MIC compared to unsubstituted indole, it is a premium scaffold for medicinal chemists designing new treatments against drug-resistant nosocomial pathogens[4].

Research Application Fit

Application
Selection Property
Validation Focus
CysLT receptor dual-profiling studies
4-Chloro substitution maintains measurable CysLT2 receptor engagement
Confirm balanced CysLT1/CysLT2 activity in target system
Antimicrobial scaffold development with CYP profiling
Position-dependent CYP3A4 inhibition profile
Assess CYP inhibition liability alongside antimicrobial MIC endpoints
4-Substituted indole synthetic route design
Pre-formed C4-chloro building block
Verify regiochemical identity and purity
P450 2A6 enzyme characterization
Validated substrate for P450 2A6 kinetic studies
Benchmark kinetic parameters against published wild-type data

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25235-85-2

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